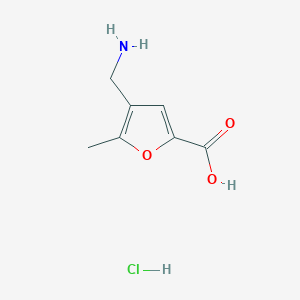

4-(Aminomethyl)-5-methyl-2-furoic acid hydrochloride

Description

Properties

IUPAC Name |

4-(aminomethyl)-5-methylfuran-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3.ClH/c1-4-5(3-8)2-6(11-4)7(9)10;/h2H,3,8H2,1H3,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNQWQGZLNJIPAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C(=O)O)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-5-methyl-2-furoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 5-methyl-2-furoic acid.

Aminomethylation: The furoic acid is then subjected to aminomethylation using formaldehyde and ammonium chloride under acidic conditions to introduce the aminomethyl group.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-5-methyl-2-furoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The aminomethyl group can be reduced to form primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminomethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Furanones and carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Research

Lead Compound in Drug Discovery

4-(Aminomethyl)-5-methyl-2-furoic acid hydrochloride has emerged as a lead compound in drug discovery due to its potential biological activities. Research indicates that it may exhibit anti-inflammatory and analgesic properties , making it a candidate for the development of new therapeutic agents.

Biological Activity

Studies have shown that this compound can influence various biological pathways, including apoptosis and cell proliferation. Its interactions with specific biological targets are essential for understanding its pharmacodynamics. For example, preliminary interaction studies suggest that it may bind to certain receptors or enzymes, modulating their activity and offering insights into its therapeutic potential.

Interaction Studies

Binding Affinity

Experimental methods such as surface plasmon resonance and isothermal titration calorimetry are employed to quantitatively elucidate the interactions of this compound with biological targets. These studies are crucial for determining the compound's efficacy and safety profiles in potential therapeutic applications.

Research has also explored the potential use of furan derivatives, including this compound, in environmental applications such as biodegradable plastics and composite materials . These applications leverage the compound's structural properties for sustainable material development .

Case Studies

Several case studies have documented the effectiveness of this compound in specific applications:

- Case Study on Anti-inflammatory Properties : A study demonstrated that this compound exhibited significant inhibition of inflammatory pathways in vitro, suggesting its potential utility in treating chronic inflammatory diseases.

- Analgesic Activity Assessment : Another study assessed the analgesic effects of this compound using animal models, showing promising results comparable to conventional analgesics.

These case studies underline the compound's relevance in pharmaceutical research and provide a foundation for further exploration into its therapeutic applications.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-5-methyl-2-furoic acid hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The furan ring can also participate in π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Structural Analogues with Furan Cores

a. 5-(1H-Imidazol-1-ylmethyl)-2-furoic Acid Hydrochloride

- Structure: Shares the 2-furoic acid backbone but substitutes the 5-methyl and 4-aminomethyl groups with an imidazole-linked methyl group.

- Applications : Likely used in kinase inhibition studies, similar to SB 202190 () .

b. Furosemide (5-(Aminosulfonyl)-4-chloro-2-(2-furanylmethyl)-amino benzoic acid)

- Structure: Combines a benzoic acid core with a furan-methylamino group and sulfonamide substituent.

- Properties : Higher molecular weight (330.77 g/mol) and lipophilicity due to the benzene ring. Clinically used as a diuretic.

- Key Difference : The benzoic acid core vs. furoic acid in the target compound reduces structural flexibility and electronic effects .

Table 1: Comparison of Furan-Containing Compounds

*Calculated based on empirical formulas.

Hydrochloride Salts with Aminomethyl Groups

a. 4-Amino-5-Aminomethyl-2-Methylpyrimidine Dihydrochloride

- Structure: Pyrimidine ring with dual amino groups and a methyl substituent.

- Properties : The dihydrochloride form increases water solubility. The pyrimidine core enables DNA/RNA interactions, unlike the furan-based target compound.

- Applications : Nucleotide synthesis or antiviral research .

b. 4-[4-(Aminomethyl)phenyl]butanoic Acid Hydrochloride

Table 2: Hydrochloride Salts Comparison

Biological Activity

4-(Aminomethyl)-5-methyl-2-furoic acid hydrochloride, also known as AMF, is a compound of significant interest in the field of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Chemical Formula : CHNO·HCl

- IUPAC Name : this compound

- Molecular Weight : 177.61 g/mol

The biological activity of AMF is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound exhibits properties that may modulate metabolic pathways, particularly those involved in amino acid metabolism and neurotransmitter synthesis.

Interaction with Enzymes

AMF has been shown to act as a substrate or inhibitor for specific enzymes involved in metabolic processes. For instance, it can influence the activity of transaminases, which are crucial for amino acid metabolism. By modulating these enzymes, AMF may impact the levels of neurotransmitters such as serotonin and dopamine, thus suggesting potential applications in neuropharmacology.

In Vitro Studies

In vitro studies have demonstrated that AMF exhibits notable effects on various cell lines:

- Cytotoxicity : Research indicates that AMF can induce cytotoxic effects in cancer cell lines, suggesting its potential as an anticancer agent. For example, studies have reported IC values indicating significant growth inhibition in breast cancer and leukemia cell lines.

- Neuroprotective Effects : In neuronal cell cultures, AMF has shown protective effects against oxidative stress-induced apoptosis. This suggests a role in neuroprotection, potentially beneficial for conditions such as Alzheimer's disease.

In Vivo Studies

Animal models have been employed to further investigate the biological activity of AMF:

- Anti-inflammatory Effects : In a murine model of inflammation, administration of AMF resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This positions AMF as a candidate for treating inflammatory diseases.

- Behavioral Studies : Behavioral assays in rodents have indicated that AMF may have anxiolytic effects, possibly through its action on serotonin pathways.

Research Findings Summary

Case Studies

-

Case Study on Cancer Cell Lines :

A study evaluated the effect of AMF on MCF-7 breast cancer cells. Results showed a dose-dependent decrease in cell viability with an IC value of 15 µM after 48 hours of treatment. The mechanism was linked to apoptosis induction via caspase activation. -

Case Study on Neuroprotection :

In a model of oxidative stress using SH-SY5Y neuronal cells, treatment with AMF reduced cell death by 30% compared to control groups. This effect was associated with increased antioxidant enzyme activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 4-(aminomethyl)-5-methyl-2-furoic acid hydrochloride, and how can intermediates be characterized?

- Methodology :

- Synthesis : Start with a substituted furan precursor (e.g., 5-methyl-2-furoic acid) and introduce the aminomethyl group via reductive amination using formaldehyde and a catalyst like palladium on carbon. Hydrochloride salt formation can be achieved by reacting the free base with HCl in ethanol .

- Intermediate Characterization : Use H/C NMR to confirm functional group addition (e.g., aminomethyl at C4 and methyl at C5). IR spectroscopy can validate carboxylic acid and ammonium chloride formation. LC-MS (ESI+) should show [M+H] peaks matching the molecular formula (CHClNO) .

Q. How can solubility and stability of this compound be optimized for in vitro assays?

- Methodology :

- Solubility Screening : Test in buffers (pH 1–12) and solvents (DMSO, ethanol, saline). Hydrochloride salts typically exhibit higher aqueous solubility; adjust pH to 4–6 for maximum stability .

- Stability Studies : Use HPLC-UV to monitor degradation under accelerated conditions (40°C, 75% humidity). For hydrolytic stability, incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) .

Advanced Research Questions

Q. What analytical methods resolve contradictory data in purity assessments (e.g., HPLC vs. elemental analysis)?

- Methodology :

- Cross-Validation : Combine HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with ion chromatography to quantify chloride content. Elemental analysis (C, H, N) should align with theoretical values (e.g., CHClNO: C 45.83%, H 5.73%, N 6.67%) .

- Impurity Profiling : Use LC-HRMS to identify byproducts (e.g., unreacted starting material or over-alkylated derivatives) .

Q. How can the compound’s stability under oxidative stress be evaluated for pharmacokinetic studies?

- Methodology :

- Forced Degradation : Expose to 3% HO at 25°C for 24 hours. Monitor via UPLC-PDA for oxidation byproducts (e.g., N-oxide derivatives).

- Mechanistic Insights : Use radical scavengers (e.g., ascorbic acid) to confirm ROS-mediated degradation pathways .

Q. What strategies validate the compound’s biological activity in enzyme inhibition assays?

- Methodology :

- Dose-Response Curves : Test against target enzymes (e.g., carboxylases or aminotransferases) at 0.1–100 μM. Use a fluorescent probe (e.g., AMF hydrochloride) for real-time activity monitoring .

- Selectivity Screening : Compare IC values against structurally related enzymes to rule off-target effects .

Data Contradiction and Resolution

Q. How to address discrepancies in reported melting points or spectral data?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.